molecular formula C22H24N6O B10822859 SGC-iMLLT-N

SGC-iMLLT-N

Cat. No.: B10822859
M. Wt: 388.5 g/mol
InChI Key: QGNDVASWIHEXCL-CQSZACIVSA-N
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Description

SGC-iMLLT-N is a potent and selective inhibitor of MLLT1 and MLLT3-histone interactions. It is a first-in-class chemical probe that displays cellular target engagement of MLLT1 and MLLT3. This compound is particularly significant in the field of epigenetics, where it is used to study the interactions between histone proteins and other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SGC-iMLLT-N involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The primary synthetic route includes the following steps:

  • Formation of the benzimidazole core.
  • Introduction of the indazole moiety.
  • Coupling of the pyrrolidine derivative.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

SGC-iMLLT-N undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

SGC-iMLLT-N has a wide range of scientific research applications, including:

Mechanism of Action

SGC-iMLLT-N exerts its effects by inhibiting the interactions between MLLT1 and MLLT3 and histone proteins. This inhibition disrupts the normal function of these proteins in gene regulation, leading to changes in gene expression. The molecular targets of this compound include the YEATS domains of MLLT1 and MLLT3, which are responsible for binding to acetylated lysine residues on histones. By blocking these interactions, this compound can modulate the activity of genes involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SGC-iMLLT-N is unique in its high selectivity for MLLT1 and MLLT3 over other human YEATS domain proteins and bromodomains. This selectivity makes it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in gene regulation and cancer progression. Additionally, its ability to engage cellular targets and modulate gene expression highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-methyl-N-[2-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m1/s1

InChI Key

QGNDVASWIHEXCL-CQSZACIVSA-N

Isomeric SMILES

C[C@@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Origin of Product

United States

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